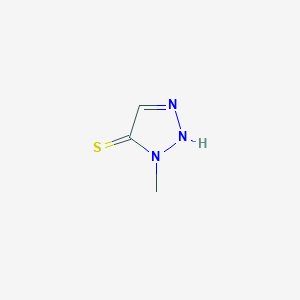

3-methyl-2H-triazole-4-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-methyl-2H-triazole-4-thione” is a derivative of triazole . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They exist in two tautomeric forms, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings . Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Synthesis Analysis

Given the importance of the triazole scaffold, its synthesis has attracted much attention . This review summarizes the synthetic methods of triazole compounds from various nitrogen sources . The synthesis of 1,4- and 2,4- disubstitued-1,2,3-triazole could be selectively regulated by changing the amount of cuprous chloride .Molecular Structure Analysis

Triazole compounds contain two carbon and three nitrogen atoms . They are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis

Triazole compounds have been found to exhibit a variety of chemical reactions due to their unique structure . They facilitate the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Applications De Recherche Scientifique

Antibacterial and Antifungal Applications

3-methyl-2H-triazole-4-thione derivatives have been studied for their potential as antibacterial and antifungal agents. Research has shown that these compounds can act as inhibitors against various strains of bacteria and fungi, making them valuable in the development of new antimicrobial drugs . The triazole ring’s ability to bind with enzymes and receptors in pathogens is key to its antimicrobial activity.

Anticancer Properties

In medicinal chemistry, 3-methyl-2H-triazole-4-thione and its derivatives have been explored for their anticancer effects. These compounds have been found to possess biological activities that may inhibit cancer cell growth and proliferation . The triazole core’s interaction with biological systems is crucial for its potential therapeutic effects against various types of cancer.

Material Science

The unique structure of 3-methyl-2H-triazole-4-thione facilitates the formation of non-covalent bonds with enzymes and receptors, which is beneficial in material science. This property is utilized in creating novel materials with specific biological activities, potentially useful in the development of new biomaterials .

Agrochemical Applications

Triazole derivatives, including 3-methyl-2H-triazole-4-thione, have applications in agrochemistry. They are used in the synthesis of compounds that can serve as growth regulators, herbicides, or fungicides, contributing to agricultural productivity and protection .

Chemotherapy

In the field of chemotherapy, 3-methyl-2H-triazole-4-thione derivatives are being investigated for their role in enhancing the efficacy of chemotherapeutic agents. They may improve the therapeutic index of drugs and reduce side effects, making chemotherapy treatments more tolerable for patients .

Explosives and Propellants

The high nitrogen content in triazole derivatives makes them candidates for use in explosives and propellants. Their stability and lower sensitivity compared to traditional explosives make them safer alternatives for military and civilian applications .

Mécanisme D'action

Target of Action

3-Methyl-2H-Triazole-4-Thione, like other triazole derivatives, is capable of binding in the biological system with a variety of enzymes and receptors . Triazole compounds are known to interact with enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . They also exhibit antimicrobial, anticancer, and antitubercular activities .

Mode of Action

Triazole derivatives are known to inhibit enzymes by making specific interactions with different target receptors . For instance, some triazole derivatives have been found to inhibit metallo-β-lactamases, enzymes that confer resistance to β-lactam antibiotics .

Biochemical Pathways

Triazole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . For example, they can inhibit the activity of enzymes, leading to downstream effects on various biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic studies have been conducted on related triazole derivatives . These studies typically involve the analysis of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which impact the bioavailability of the compound.

Result of Action

Triazole derivatives are known to exhibit a range of biological activities, including antimicrobial, anticancer, and antitubercular effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in biochemical pathways.

Action Environment

The action of 3-Methyl-2H-Triazole-4-Thione, like other triazole derivatives, can be influenced by environmental factors. For instance, the efficacy of triazole derivatives as antimicrobial agents can be affected by the presence of drug-resistant bacteria . Additionally, the stability of these compounds can be influenced by factors such as temperature and pH.

Orientations Futures

Propriétés

IUPAC Name |

3-methyl-2H-triazole-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S/c1-6-3(7)2-4-5-6/h2,5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYLWQFFKGPZLNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=S)C=NN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1h-1,2,3-triazole-5-thiol | |

CAS RN |

36811-20-8 |

Source

|

| Record name | 1-methyl-1H-1,2,3-triazole-5-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2849242.png)

![5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B2849245.png)

![2-[(4-Chlorophenyl)methylene]-7-[(4-ethylpiperazinyl)methyl]-6-hydroxybenzo[b] furan-3-one](/img/structure/B2849246.png)

![2-(3,4-dimethoxyphenyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2849247.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/no-structure.png)

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2849253.png)

![Ethyl 2-[2-[2-(4-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2849254.png)

![5-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-11b,11c-dihydro-6H-chromeno[4',3':4,5]thiopyrano[2,3-c]pyrrole-1,3,6(2H,3aH)-trione](/img/structure/B2849260.png)

![N-[2-(4,5-Dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2849264.png)